JNJ-54175446 is a novel compound that has emerged as a potent and selective antagonist of the P2X7 receptor, a member of the purinergic receptor family implicated in various neuroinflammatory and neurodegenerative conditions. This compound is currently under clinical investigation for its potential therapeutic applications in major depressive disorder and other central nervous system disorders. The development of JNJ-54175446 is part of a broader effort to target the P2X7 receptor, which plays a significant role in modulating inflammatory responses and neuronal excitability.
JNJ-54175446 was developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It belongs to the class of non-nucleotide purine derivatives, specifically designed to interact with and inhibit the activity of the P2X7 receptor. This receptor is known to be activated by ATP, leading to various intracellular signaling cascades that can influence neuroinflammation and neuronal survival.
Methods and Technical Details
The synthesis of JNJ-54175446 involves multiple steps that are carefully controlled to ensure high purity and yield. The compound is synthesized through a series of chemical reactions involving specific precursors. The synthesis typically includes:
Structure and Data
The molecular structure of JNJ-54175446 features a complex arrangement that allows for specific interactions with the P2X7 receptor. The compound's structure can be described as follows:
Reactions and Technical Details
The synthesis of JNJ-54175446 involves several key chemical reactions:
Process and Data
JNJ-54175446 functions primarily as an antagonist of the P2X7 receptor. Upon administration, it binds to the receptor and inhibits its activation by ATP, thereby blocking downstream signaling pathways associated with inflammation and excitotoxicity in neurons. This mechanism has implications for treating conditions characterized by excessive neuroinflammation, such as major depressive disorder and epilepsy.
Research indicates that JNJ-54175446 effectively reduces interleukin-1 beta release from stimulated peripheral white blood cells, demonstrating its anti-inflammatory properties in vitro. In animal models, it has shown potential in reducing seizure activity by modulating P2X7 receptor activity.
Physical Properties
Chemical Properties
Scientific Uses
JNJ-54175446 has several promising applications in scientific research:
JNJ-54175446 (chemical name: (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone; CAS: 1627902-21-9) is a centrally penetrant P2X7 receptor antagonist with the molecular formula C₁₈H₁₃ClF₄N₆O and a molecular weight of 440.79 g/mol [4] [8]. Its structure features a chiral triazolopyridine core linked to a 2-chloro-3-(trifluoromethyl)phenyl moiety via a ketone bridge, with a fluoropyrimidine group enhancing target affinity. The (R)-enantiomer configuration is critical for optimal receptor binding, as confirmed by chiral resolution during synthesis [8].
Physicochemical Profile:
Table 1: Physicochemical Properties of JNJ-54175446
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 440.79 g/mol | HRMS |
Formula | C₁₈H₁₃ClF₄N₆O | Elemental Analysis |
logP | 3.2 (predicted) | Chromatographic Retention |
Solubility (DMSO) | 141.79 mM | Equilibrium Solubility Assay |
Permeability (Caco-2) | >10 × 10⁻⁶ cm/s | Cell Monolayer Transport Assay |
The synthesis of JNJ-54175446 employs a multi-step sequence starting from 4-methyl-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine, followed by chiral resolution to isolate the (R)-enantiomer [8]. Key steps include:
Optimization Milestones:
Table 2: Key Analogs in JNJ-54175446 Optimization
Compound | P2X7R pIC₅₀ (Human) | CNS Penetration (Kp,brain) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
JNJ-47965567 | 8.1 | 0.3 | 15 |
Intermediate-12A | 8.3 | 0.8 | 32 |
JNJ-54175446 | 8.5 | 1.1 | >60 |
JNJ-54175446 exhibits >1,000-fold selectivity for P2X7R over other purinergic receptors (P2X1-6, P2Y₁–₁₄), confirmed via radioligand binding and calcium flux assays [7] [10].
Selectivity Data:
Table 3: Selectivity Profile of JNJ-54175446
Receptor/Target | pIC₅₀ or % Inhibition (1 μM) | Assay Type |
---|---|---|
hP2X7 | 8.46 | Ca²⁺ Flux Assay |
rP2X7 | 8.81 | IL-1β Release Assay |
mP2X7 | 7.8 | Radioligand Binding |
P2X1-6 | <6.0 | Electrophysiology |
P2Y receptors | <20% inhibition | cAMP Accumulation Assay |
CYP450 isoforms | >50 μM IC₅₀ | Liver Microsome Stability |
Mechanistic Insights:JNJ-54175446 acts as a negative allosteric modulator, binding to a site adjacent to the ATP pocket in the P2X7R extracellular domain. This stabilizes the closed-channel conformation, preventing BzATP-induced pore dilation and subsequent NLRP3 inflammasome activation [10]. Species divergence in potency correlates with sequence variations in transmembrane domains (e.g., residue 95: human Ala vs. rat Ser) [8].